Methanone, (2,4-dichlorophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)-, hemihydrate

Description

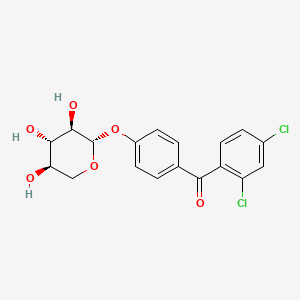

Methanone, (2,4-dichlorophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)-, hemihydrate (hereafter referred to as Compound A) is a synthetic aryl ketone derivative featuring a 2,4-dichlorophenyl group and a phenyl ring substituted with a beta-D-xylopyranosyloxy moiety. The hemihydrate form indicates the presence of 0.5 water molecules per compound unit, which may influence its crystallinity and stability.

Key structural attributes:

- 2,4-Dichlorophenyl group: Enhances lipophilicity and may influence receptor binding or metabolic stability.

- Beta-D-xylopyranosyloxy group: A pentose sugar moiety that increases hydrophilicity and may modulate solubility or bioavailability.

Properties

CAS No. |

83354-96-5 |

|---|---|

Molecular Formula |

C18H16Cl2O6 |

Molecular Weight |

399.2 g/mol |

IUPAC Name |

(2,4-dichlorophenyl)-[4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyphenyl]methanone |

InChI |

InChI=1S/C18H16Cl2O6/c19-10-3-6-12(13(20)7-10)15(22)9-1-4-11(5-2-9)26-18-17(24)16(23)14(21)8-25-18/h1-7,14,16-18,21,23-24H,8H2/t14-,16+,17-,18+/m1/s1 |

InChI Key |

CJXJJGDRQVUNSQ-SPUZQDLCSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)OC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (2,4-dichlorophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)-, hemihydrate typically involves multiple steps. The process begins with the preparation of the 2,4-dichlorophenyl and 4-(beta-D-xylopyranosyloxy)phenyl intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and condensation reactions, under controlled conditions to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents is also common to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methanone, (2,4-dichlorophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)-, hemihydrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, acids, and bases are employed under specific conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Methanone, (2,4-dichlorophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)-, hemihydrate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanone, (2,4-dichlorophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)-, hemihydrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Methanone, (4-Chlorophenyl)(4-(beta-D-Glucopyranosyloxy)Phenyl)-, Hemihydrate (CAS 83355-63-9)

Structural Differences :

- Substituent : 4-Chlorophenyl vs. 2,4-dichlorophenyl in Compound A.

- Sugar moiety: Beta-D-glucopyranosyl (hexose) vs. beta-D-xylopyranosyl (pentose).

Implications :

- The glucopyranosyl group (C6H10O5) increases molecular weight and hydrophilicity relative to xylopyranosyl (C5H8O4), which may affect solubility and pharmacokinetics.

Methanone, (4-Nitrophenyl)(4-(beta-D-Xylopyranosyloxy)Phenyl) (CID 3068317)

Structural Differences :

- Substituent : 4-Nitrophenyl vs. 2,4-dichlorophenyl in Compound A.

- Functional Group: Nitro (-NO2) vs. chloro (-Cl).

Implications :

- The nitro group introduces strong electron-withdrawing effects, which may enhance reactivity in substitution reactions or alter electronic interactions in receptor binding .

General Structural Trends in Methanone Derivatives

lists methanone-based cannabinoid receptor ligands (e.g., AM1241, LY320135), which share the methanone core but differ in substituents and target specificity. For example:

Comparison with Compound A :

- Compound A lacks the heterocyclic or morpholine groups seen in these analogs, suggesting divergent biological targets.

- The xylopyranosyloxy group in Compound A distinguishes it from classical cannabinoid ligands, which typically prioritize lipophilic substituents for blood-brain barrier penetration .

Biological Activity

Methanone, (2,4-dichlorophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)-, hemihydrate is a complex organic compound that exhibits notable biological activities. This article summarizes its chemical properties, biological mechanisms, and potential therapeutic applications based on diverse research findings.

- Chemical Formula : C₁₃H₁₀Cl₂O₅

- Molecular Weight : 305.12 g/mol

- CAS Registry Number : 61466-78-2

- IUPAC Name : (2,4-dichlorophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)methanone

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly focusing on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds similar to Methanone exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains. A study highlighted the antibacterial activity of related benzophenone derivatives against pathogenic bacteria, suggesting that the dichlorophenyl group enhances this effect .

Anticancer Activity

The compound's structural similarity to known anticancer agents has prompted investigations into its cytotoxic effects. In vitro studies demonstrated that related compounds with similar functional groups were effective against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For example, specific derivatives exhibited IC₅₀ values in the micromolar range, indicating promising anticancer activity .

The mechanisms underlying the biological activities of Methanone involve several pathways:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.

- Antioxidant Properties : The presence of phenolic groups may contribute to antioxidant activities, which play a role in mitigating oxidative stress in cells .

Data Table: Biological Activities of Related Compounds

Case Studies

-

Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of various benzophenone derivatives against a panel of bacteria. The results indicated that the introduction of halogen atoms significantly increased antibacterial potency. -

Cytotoxicity Assessment :

Another investigation focused on the cytotoxic effects of related compounds on human breast cancer cells (MCF-7). The study found that certain modifications to the phenolic structure enhanced cytotoxicity and apoptosis induction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.